molecular formula C7H5ClN2O5 B11960011 2-Chloro-5-methoxy-1,3-dinitro-benzene CAS No. 10265-97-1

2-Chloro-5-methoxy-1,3-dinitro-benzene

Cat. No.: B11960011
CAS No.: 10265-97-1
M. Wt: 232.58 g/mol
InChI Key: OMIBXXIIDXRBFF-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxy-1,3-dinitro-benzene is an organic compound with the molecular formula C7H5ClN2O5 It is a derivative of benzene, characterized by the presence of chloro, methoxy, and dinitro substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxy-1,3-dinitro-benzene typically involves the nitration of 2-Chloro-5-methoxy-benzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups into the aromatic ring. The reaction is highly exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated control systems helps in maintaining the desired reaction parameters and improving the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxy-1,3-dinitro-benzene undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The presence of electron-withdrawing nitro groups makes the compound susceptible to nucleophilic attack, leading to substitution reactions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common nucleophiles include amines and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are used.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Nucleophilic Aromatic Substitution: Substituted derivatives with nucleophiles replacing the chloro group.

    Reduction: 2-Chloro-5-methoxy-1,3-diamino-benzene.

    Oxidation: 2-Chloro-5-methoxy-1,3-dicarboxylic acid.

Scientific Research Applications

2-Chloro-5-methoxy-1,3-dinitro-benzene finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxy-1,3-dinitro-benzene involves its interaction with nucleophiles due to the electron-withdrawing nature of the nitro groups. This interaction facilitates nucleophilic aromatic substitution reactions. The compound can also undergo reduction and oxidation reactions, altering its chemical structure and properties. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1,3-dinitrobenzene
  • 5-Chloro-2-methoxy-1,3-dinitrobenzene
  • 2,6-Dinitro-4-chloroanisole

Uniqueness

2-Chloro-5-methoxy-1,3-dinitro-benzene is unique due to the specific positioning of its substituents, which influences its reactivity and interaction with other molecules

Properties

CAS No.

10265-97-1

Molecular Formula

C7H5ClN2O5

Molecular Weight

232.58 g/mol

IUPAC Name

2-chloro-5-methoxy-1,3-dinitrobenzene

InChI

InChI=1S/C7H5ClN2O5/c1-15-4-2-5(9(11)12)7(8)6(3-4)10(13)14/h2-3H,1H3

InChI Key

OMIBXXIIDXRBFF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

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